1-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
This compound features a piperidine core substituted with a 4-methoxyphenylsulfonyl group at position 1 and a carboxamide linkage to a 1,3,4-oxadiazole ring bearing a thiophen-2-yl moiety at position 4. Its molecular formula is C₂₀H₂₁N₅O₅S₂, with a molecular weight of 475.54 g/mol.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-14-4-6-15(7-5-14)30(25,26)23-10-8-13(9-11-23)17(24)20-19-22-21-18(28-19)16-3-2-12-29-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTDZPXQFUFAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-methoxyphenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel derivative that combines multiple pharmacologically active moieties. The oxadiazole scaffold has been widely studied for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Piperidine ring with a carboxamide functional group.
- Substituents :
- A 4-methoxyphenyl sulfonyl group.
- A thiophen-2-yl group attached to a 1,3,4-oxadiazole unit.
This unique combination is expected to enhance the biological activity through synergistic effects.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities:
-
Anticancer Activity :
- Studies show that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 and U-937. For instance, some derivatives have demonstrated IC50 values in the micromolar range against these cell lines, indicating significant cytotoxicity .
- The mechanism often involves the activation of apoptotic pathways, including increased expression of p53 and caspase activation .
-
Antimicrobial Properties :
- Compounds similar to the one have shown promising results against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .
- The ability to inhibit biofilm formation further highlights their potential as therapeutic agents .
- Other Biological Activities :
Anticancer Studies
A comparative analysis of various oxadiazole derivatives has revealed that modifications at specific positions can significantly enhance their anticancer efficacy. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | U-937 | 2.41 | Caspase activation leading to cell death |
These findings suggest that structural modifications can lead to improved selectivity and potency against cancer cells .
Antimicrobial Evaluation
In vitro studies have showcased the antimicrobial potential of similar compounds:
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 0.25 |
| 10 | Escherichia coli | 0.30 | 0.35 |
These results indicate that the compound's sulfonamide group may play a crucial role in its antimicrobial activity .
Case Studies
Several case studies have documented the biological effects of oxadiazole-containing compounds:
-
Case Study on Anticancer Activity :
A study evaluated a series of oxadiazole derivatives on breast cancer cell lines, revealing that compounds with electron-withdrawing groups exhibited enhanced activity compared to their analogs . -
Case Study on Antimicrobial Efficacy :
A comprehensive evaluation of pyrazole derivatives showed significant bactericidal activity against multi-drug resistant strains, suggesting that modifications similar to those in our compound could lead to effective treatments for resistant infections .
Comparison with Similar Compounds
Analogs with Varied Amide Substituents
Compounds 8m , 8n , 8g , 8h , and others () share the 1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl-1,3,4-oxadiazole backbone but differ in the amide-linked aryl/heteroaryl groups. Key differences in physical properties and substituent effects are summarized below:
Key Observations :
- Thiophene vs. Aryl Groups : The target compound’s thiophene-oxadiazole moiety may offer stronger π-π interactions compared to purely aromatic substituents (e.g., 8m, 8h) .
- Substituent Effects : Electron-donating groups (e.g., methoxy in 8m) improve solubility, while lipophilic groups (e.g., methyl benzoate in 8n) enhance membrane permeability .
Analogs with Modified Sulfonyl Groups
Replacing the 4-methoxyphenylsulfonyl group with electron-withdrawing substituents (e.g., chlorine) alters electronic properties and target affinity:
Key Observations :
Analogs with Heterocycle Variations
Replacing the 1,3,4-oxadiazole or thiophene rings modifies aromaticity and hydrogen-bonding capacity:
Key Observations :
- Thiophene vs. Furan : Thiophene’s sulfur atom provides stronger aromatic interactions than furan’s oxygen, as seen in 2-thiophenefentanyl’s enhanced binding affinity .
- Biological Relevance : Heterocycle modifications in analogs like P321-0691 () highlight the role of ring electronegativity in pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
